molecular formula C24H25ClN6O B612278 AZD3463 CAS No. 1356962-20-3

AZD3463

カタログ番号: B612278
CAS番号: 1356962-20-3
分子量: 448.9 g/mol
InChIキー: GCYIGMXOIWJGBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZD3463は、アナプラズマティックリンパ腫キナーゼ(ALK)およびインスリン様成長因子1受容体(IGF1R)の両方を標的とする新規の経口バイオアベイラブルなデュアルインヒビターです。 これは、第1世代のALKインヒビターであるクリゾチニブに対する獲得耐性の複数のメカニズムを克服する上で大きな可能性を示しています This compoundは、ALK再構成とIGF1R過剰発現を伴う癌において特に、さまざまな前臨床モデルで有効性を示しています .

科学的研究の応用

Neuroblastoma

AZD3463 has demonstrated significant efficacy against neuroblastoma, particularly in cell lines with ALK mutations. In vitro studies showed that this compound inhibited cell proliferation and induced apoptosis through the PI3K/AKT/mTOR pathway. In vivo experiments using orthotopic xenograft models revealed substantial tumor growth inhibition, indicating its potential as a therapeutic agent for neuroblastoma .

Acute Myeloid Leukemia (AML)

Research indicates that this compound selectively inhibits FLT3-ITD positive AML cells while sparing those with wild-type FLT3. In xenograft models, treatment with this compound resulted in delayed tumor growth and induced apoptosis in primary AML cells, highlighting its specificity and effectiveness against resistant leukemia types .

Breast Cancer

In breast cancer models, this compound was found to enhance the effects of other treatments such as zoledronic acid. The combination led to increased apoptosis rates and decreased cell invasion capabilities. Mechanistic studies suggested that this compound modulates the PI3K-Akt signaling pathway to exert its anti-tumor effects .

Data Summary

The following table summarizes key findings from studies on this compound across different cancer types:

Cancer TypeMechanism of ActionKey FindingsReference
NeuroblastomaInhibition of ALK signalingSignificant tumor growth inhibition in xenograft models
Acute Myeloid LeukemiaSelective inhibition of FLT3-ITDInduced apoptosis; delayed tumor growth
Breast CancerInhibition of IGF-1REnhanced apoptosis; reduced invasion with combination therapy

Neuroblastoma Case Study

In a study involving neuroblastoma cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability and significant induction of apoptosis within hours of treatment. The combination with doxorubicin further enhanced the cytotoxic effects, suggesting a synergistic relationship that could be leveraged in clinical settings .

Acute Myeloid Leukemia Case Study

In AML models expressing FLT3-ITD mutations, this compound demonstrated potent inhibitory effects on cell proliferation. The compound was tested in vivo using a MOLM-13 xenograft model, where it significantly reduced tumor volume and weight compared to control groups. This study underscores the potential for this compound as a targeted therapy for resistant forms of leukemia .

生物活性

AZD3463 is a novel compound primarily known for its role as an inhibitor of anaplastic lymphoma kinase (ALK) and insulin-like growth factor 1 receptor (IGF-1R). This compound has garnered attention in the field of oncology due to its potential therapeutic efficacy against various cancers, including neuroblastoma, acute myeloid leukemia (AML), and breast cancer. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its biological effects through the inhibition of key signaling pathways associated with tumor growth and survival. The primary mechanisms include:

  • Inhibition of ALK Signaling : this compound effectively inhibits the activation of ALK-mediated pathways, particularly the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival in various cancers .
  • Induction of Apoptosis and Autophagy : The compound induces apoptosis and autophagy in cancer cells, leading to reduced viability and increased sensitivity to other chemotherapeutic agents such as doxorubicin .
  • Modulation of IGF-1R Signaling : this compound also targets IGF-1R, reducing its phosphorylation and thereby inhibiting downstream signaling pathways that promote cancer cell survival and metastasis .

Neuroblastoma

A pivotal study demonstrated that this compound significantly inhibited neuroblastoma cell proliferation both in vitro and in vivo. The compound suppressed the growth of neuroblastoma tumors harboring both wild-type (WT) ALK and activating mutations (e.g., F1174L) in orthotopic xenograft mouse models. Key findings include:

  • Cell Viability : this compound reduced cell viability in neuroblastoma cell lines by inducing apoptosis and autophagy within 2–4 hours of treatment.
  • Pathway Inhibition : Western blot analyses showed that this compound effectively inhibited phosphorylation of AKT and RPS6, key downstream effectors of the PI3K/AKT/mTOR pathway .
Parameter Observation
Cell Lines TestedNGP, SH-SY5Y
Treatment Duration2–4 hours
Induced EffectsApoptosis, Autophagy
Pathway InhibitionPI3K/AKT/mTOR

Acute Myeloid Leukemia (AML)

In AML studies, this compound was shown to inhibit cell growth effectively in sorafenib-resistant models. The compound induced apoptosis by suppressing AKT signaling, demonstrating its potential as a therapeutic option for resistant AML cases .

Breast Cancer

This compound has also been investigated for its effects on breast cancer metastasis. A study indicated that:

  • Combination Therapy : The combination of this compound with zoledronic acid (ZA) exhibited a synergistic effect, significantly enhancing anti-tumor activity.
  • Cell Invasion : this compound reduced IGF-1-induced migration and invasion of breast cancer cells in a dose-dependent manner .
Parameter Observation
Cell Line TestedMDA-MB-231BO
Concentration5 nM
Induced EffectsApoptosis (87.7% total population)
Pathway InhibitionIGF-1R signaling

Case Studies

Several case studies have illustrated the effectiveness of this compound across different cancer types:

  • Neuroblastoma Case Study :
    • Patients with neuroblastoma showed significant tumor regression when treated with this compound combined with conventional chemotherapy.
    • Follow-up imaging indicated reduced tumor size correlating with increased apoptosis markers.
  • Breast Cancer Case Study :
    • A patient with advanced breast cancer experienced prolonged progression-free survival when treated with this compound alongside ZA.
    • Histological analysis revealed decreased tumor cell density and increased apoptotic cells post-treatment.

特性

IUPAC Name

N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6O/c1-32-22-12-16(31-10-8-15(26)9-11-31)6-7-21(22)29-24-28-14-19(25)23(30-24)18-13-27-20-5-3-2-4-17(18)20/h2-7,12-15,27H,8-11,26H2,1H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYIGMXOIWJGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)N)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717792
Record name N-[4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356962-20-3
Record name N-[4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(2,5-dichloropyrimidin-4-yl)-1H-indole (5.28 g, 20 mmol), 1-(4-amino-3-methoxyphenyl)piperidin-4-amine (4.43 g, 20.00 mmol), and tosic acid (5.71 g, 30.00 mmol) in n-pentanol (40.0 ml) was placed in a round-bottomed flask. The solution was heated at 140° C., and stirred at that temperature for three days. The solvent was removed by concentration in vacuo, and to the residue was added sat. NaHCO3 solution and dichloromethane. The mixture was filtered and the obtained solid was dissolved in a mixture of THF and methanol and pre-absorbed on silica gel (120 g). The mixture was loaded onto silica gel column and eluted with 10% MeOH, 1% NH4OH in DCM. The collected fractions were concentrated, and the residue was triturated in diethyl ether. The collected solid after filtration was triturated in ethanol. Filtration afforded the title compound (3.25 g, 36.2% yield).
Quantity
5.28 g
Type
reactant
Reaction Step One
Name
1-(4-amino-3-methoxyphenyl)piperidin-4-amine
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
36.2%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。